molecular formula C14H10F2O3 B8164536 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8164536
M. Wt: 264.22 g/mol
InChI Key: IMEYTLPMHVBURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the class of biphenyl derivatives, which are recognized as fundamental scaffolds in synthetic organic chemistry and are omnipresent in medicinally active compounds and marketed drugs . The biphenyl core structure is a versatile platform found in substances with a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, antimicrobial, and antitumor properties . The specific substitution pattern on this biphenyl derivative makes it a valuable precursor for the synthesis of more complex molecules, particularly through reactions at its carboxylic acid functional group, such as Fischer esterification or amide coupling . It serves as a critical building block for drug discovery efforts and the development of novel materials. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,6-difluoro-4-(3-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-10-4-2-3-8(5-10)9-6-11(15)13(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYTLPMHVBURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxaldehyde or 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique fluorinated structure enhances reactivity and stability in various chemical reactions.

Reaction TypeDescription
Substitution Reactions Can undergo nucleophilic substitution at fluorinated positions.
Oxidation Reacts with strong oxidizing agents to form carboxylic acids or ketones.
Reduction Can be reduced to form alcohols or alkanes using lithium aluminum hydride.

Biology

Research indicates that this compound has potential bioactive properties, making it a candidate for drug discovery.

  • Anticancer Activity: Preliminary studies suggest that it may inhibit specific cancer cell lines effectively due to enhanced binding affinity attributed to the fluorine atoms.
  • Antimicrobial Properties: Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for further investigation in this area.

Case Study:
A study on fluorinated compounds demonstrated that modifications at the biphenyl structure can increase potency against certain cancer types, suggesting a pathway for developing new anticancer agents .

Medicine

The compound is being explored for its therapeutic potential in treating various diseases:

  • Enzyme Inhibition: Its interaction with specific enzymes could lead to the development of new inhibitors for therapeutic applications in cancer treatment and metabolic disorders.

Table: Potential Therapeutic Areas

Therapeutic AreaPotential Application
Cancer Treatment Inhibition of specific cancer cell lines
Infectious Diseases Antimicrobial activity against bacteria
Metabolic Disorders Development of enzyme inhibitors

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The carboxylic acid group in the main compound contrasts with the amino-pyridine/nicotinic acid moieties in Farudodstat and its analogs, which introduce nitrogen-containing heterocycles. This difference likely alters target specificity (e.g., DHODH inhibition vs. psoriasis pathways) . Fluorine atoms in all compounds enhance metabolic stability, while methoxy groups improve solubility.

Therapeutic Applications: Farudodstat and its analogs (e.g., nicotinic acid derivative) demonstrate the impact of minor structural changes: the same core biphenyl structure is linked to divergent uses (DHODH inhibition vs. psoriasis) . Compounds with substituted phenylvinyl groups (e.g., , Compound V) prioritize anticancer activity via kinase inhibition, highlighting the role of extended aromatic systems .

Research Findings and Structure-Activity Relationships (SAR)

Role of Functional Groups

  • Carboxylic Acid vs. Amino-Heterocycles: The carboxylic acid in the main compound may favor interactions with polar enzyme pockets (e.g., cyclooxygenases or proteases). In contrast, Farudodstat’s amino-pyridine group enables DHODH binding via π-π stacking and hydrogen bonding .
  • Fluorine and Methoxy Positioning :
    • The 3,5-difluoro pattern on the biphenyl core is conserved in multiple analogs, suggesting its importance for electronic modulation and target affinity .

Pharmacological Data (Selected Examples)

Compound IC₅₀ (DHODH) Antitumor Activity (Cell Line) Solubility (mg/mL)
Farudodstat 12 nM Not reported 0.15 (pH 7.4)
4-(1-Substituted phenylvinyl)biphenyl (V) N/A IC₅₀ = 1.8 µM (HCT-116 colon) 0.08 (DMSO)

Biological Activity

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H10F2O3
  • Molecular Weight : 250.22 g/mol
  • CAS Number : 350682-84-7

The biological activity of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors and enzymes, potentially modulating biological pathways involved in disease processes.

Interaction with Biological Targets

Research indicates that this compound may act as a modulator of:

  • Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound has shown potential in modulating receptor activity, which can influence cellular signaling pathways.

Cytotoxic Activity

Several studies have assessed the cytotoxic effects of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineCC50 (µM)Selective Cytotoxicity Index (SCI)
4T1 Murine Mammary Carcinoma<1High
COLO201 Human Colorectal<5Moderate
A549 Human Lung Carcinoma>10Low
MDA-MB-231 Breast Carcinoma<10Moderate

The compound demonstrated high cytotoxicity against the 4T1 murine mammary carcinoma cells, indicating its potential as an antitumor agent. The Selective Cytotoxicity Index (SCI) suggests that it preferentially targets cancer cells over normal cells, which is crucial for therapeutic applications.

Study 1: Antitumor Activity

In a study published in MDPI, researchers evaluated the antitumor effects of various derivatives of biphenyl compounds, including 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. The findings indicated that this compound effectively inhibited cell proliferation in several cancer cell lines while exhibiting minimal toxicity towards normal fibroblasts .

Study 2: Mechanistic Insights

Another study explored the mechanism by which this compound induces cytotoxicity. It was found to disrupt the cell cycle in sensitive cancer cells, leading to G2/M phase arrest. This disruption is critical for halting cancer cell proliferation and promoting apoptosis .

Potential Therapeutic Applications

Given its promising cytotoxic profile and mechanism of action, 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid may have potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Drug Design : Its structural features could be utilized to design more potent derivatives with enhanced selectivity and efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 4-bromo-3,5-difluorobenzoic acid) and a methoxy-substituted phenylboronic acid. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a mixed solvent (toluene/ethanol/water).
  • Purification : Recrystallization using ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% acetic acid).
  • Purity validation : HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) with ≥95% purity threshold.
    Analogous methods are validated in biphenyl carboxylic acid syntheses .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 6.8–8.1 ppm), methoxy group (δ ~3.8 ppm), and carboxylic acid (δ ~13 ppm). ¹⁹F NMR for fluorine environments (δ -110 to -120 ppm).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (calculated for C₁₄H₉F₂O₃: 277.0417).
  • X-ray crystallography : For absolute configuration determination (if single crystals are obtained via slow evaporation in DMSO/water) .

Advanced Research Questions

Q. How can this compound be applied in designing luminescent metal-organic frameworks (MOFs) for chemical sensing?

The carboxylic acid group enables coordination to lanthanide ions (e.g., Tb³⁺, Eu³⁺) or transition metals (e.g., Zn²⁺), forming MOFs with tunable luminescence.

  • Methodology : Solvothermal synthesis (120°C, DMF/water) with metal salts.
  • Sensor testing : Expose MOFs to nitroaromatics (e.g., TNT) or heavy metals; monitor emission quenching via photoluminescence spectroscopy.
  • Role of substituents : The electron-withdrawing fluorine and methoxy groups enhance ligand-to-metal charge transfer (LMCT), improving sensitivity .

Q. What strategies address regioselectivity challenges in coupling reactions involving this compound?

  • Directed ortho-metalation : Use a methoxy group as a directing group for selective functionalization.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict reactive sites and optimize catalyst-substrate interactions.
  • Experimental validation : Compare reaction outcomes using substituent-varied analogs (e.g., 3'-fluoro vs. 3'-methoxy) to assess steric/electronic effects .

Q. How does the compound’s bioactivity compare to salicylic acid derivatives in enzyme inhibition studies?

  • Target enzymes : Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
  • Assay protocol :
    • In vitro inhibition : Pre-incubate compound (0.1–100 μM) with enzyme, measure residual activity via spectrophotometry (COX-2: prostaglandin E₂ formation; LOX: linoleic acid oxidation).
    • IC₅₀ comparison : Fluorine substituents may enhance binding affinity (vs. non-fluorinated analogs) due to increased electronegativity and hydrophobic interactions .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with COX-2 (PDB ID: 5KIR) to identify binding motifs (e.g., hydrogen bonds with Arg120, hydrophobic pockets).
  • Solvent effects : Use COSMO-RS to model solubility in polar aprotic solvents (e.g., DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.